molecular formula C9H10O3 B13600250 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid

1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13600250
M. Wt: 166.17 g/mol
InChI Key: INLTVUUGTGTKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a furan ring via a methylene bridge, with a carboxylic acid functional group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of furan derivatives. One common method includes the reaction of furan-2-carbaldehyde with diazomethane to form a cyclopropane ring. The reaction conditions often require a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Biological Activity

1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8O3
  • Molecular Weight : 168.15 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the cyclization of furan derivatives with cyclopropane carboxylic acids under specific reaction conditions. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Antimicrobial Properties

Research indicates that derivatives of cyclopropane carboxylic acids, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Inhibition of Ethylene Biosynthesis

Cyclopropane carboxylic acids have been shown to inhibit ethylene biosynthesis in plants. This property is particularly relevant for agricultural applications where delaying fruit ripening is desirable. The mechanism involves the inhibition of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical for ethylene production .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. For instance, its structural similarity to known inhibitors allows it to bind effectively to ACO, thereby blocking ethylene production and influencing plant physiology .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity :
    • A study evaluated the antibacterial effects against common pathogens. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as a therapeutic agent .
  • Plant Growth Regulation :
    • Research conducted on tomato plants showed that treatment with this compound resulted in delayed ripening and reduced ethylene sensitivity, confirming its role as an effective growth regulator .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth at varying concentrations
Ethylene Biosynthesis InhibitionEffective inhibitor of ACO, delaying fruit ripening in tomatoes
Structural Activity RelationshipHigh binding affinity indicated through molecular docking studies

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(furan-2-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10O3/c10-8(11)9(3-4-9)6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11)

InChI Key

INLTVUUGTGTKEO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.